molecular formula C18H21N9O2S B3224610 1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1235093-76-1

1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B3224610
CAS No.: 1235093-76-1
M. Wt: 427.5
InChI Key: RTOICWFKWAXFFG-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores, including a 5-cyclopropyl-1,2,4-oxadiazole moiety and a piperazine-linked pyridine system, which are structural features known to be present in biologically active molecules targeting the central nervous system . The 1,2,4-oxadiazole ring is a well-characterized bioisostere for carboxylate and amide groups, capable of enhancing metabolic stability and influencing a compound's physicochemical properties . The inclusion of a (1-methyl-1H-tetrazol-5-yl)thio)ethanone functional group further expands the potential for structure-activity relationship (SAR) exploration, as the tetrazole ring is another important bioisostere that can mimic a carboxylic acid. The primary research value of this compound lies in its application as a key intermediate or final product for screening against biological targets such as benzodiazepine receptors . Compounds with similar structural motifs, particularly the 5-cyclopropyl-1,2,4-oxadiazole unit linked to a nitrogen-containing heterocycle, have demonstrated high affinity for these receptors and exhibited promising pharmacological profiles as anticonvulsants and anxiolytics in preclinical research . Its mechanism of action is therefore anticipated to be through interaction with specific neurological receptors, although its exact profile requires empirical determination. Researchers can utilize this compound as a building block for constructing more complex molecules or as a chemical probe to study neuropharmacology and signal transduction pathways. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in accordance with all relevant safety regulations.

Properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9O2S/c1-25-18(21-23-24-25)30-11-15(28)27-8-6-26(7-9-27)14-5-4-13(10-19-14)16-20-17(29-22-16)12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOICWFKWAXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be broken down into several key components:

  • Cyclopropyl group : Contributes to the lipophilicity and may enhance membrane permeability.
  • Oxadiazole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • Pyridine ring : Often associated with neuroactive and anti-inflammatory effects.
  • Piperazine : Commonly found in pharmacological agents due to its ability to interact with neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities. Notably, they have been explored for their anticancer, anti-inflammatory, and antimicrobial properties:

Anticancer Activity

  • Mechanism of Action : The oxadiazole moiety has been linked to the inhibition of tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific structural modifications made to the oxadiazole .
    • Another research highlighted that compounds similar in structure to the target compound exhibited selective cytotoxicity against colon carcinoma cells (HCT-15) with an ED50 of 18.4 mg/kg .

Antimicrobial Activity

  • Mechanism of Action : The presence of the pyridine and oxadiazole rings enhances antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes.
  • Case Studies :
    • Research indicated that related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
    • A novel study on pyridine derivatives revealed promising results against resistant strains of bacteria, suggesting that modifications in the piperazine ring could enhance efficacy .

Anti-inflammatory Activity

Compounds featuring similar structural characteristics have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Data Tables

Biological ActivityMechanismIC50/ED50 ValuesReferences
AnticancerApoptosis induction10 - 50 µM (varies)
AntimicrobialCell wall disruption<10 µg/mL (varies)
Anti-inflammatoryCytokine inhibitionN/A

Comparison with Similar Compounds

Substituent Variations

  • Piperazine-Linked Compounds :
    • Target Compound : Contains a pyridinyl-1,2,4-oxadiazole and methyl-tetrazole-thioether.
    • Phenylsulfonyl Piperazine Derivatives (e.g., 7a–x in ) : Feature phenylsulfonyl groups instead of oxadiazole-pyridine systems. These exhibit antiproliferative activity, with IC₅₀ values ranging from 0.8–12.5 μM in cancer cell lines .
    • Allylpiperazine Derivatives () : Replace oxadiazole with allyl groups, showing antimicrobial activity (MIC: 4–32 μg/mL against S. aureus and E. coli) .

Heterocyclic Modifications

  • 1,3,4-Oxadiazole-2-thiones (): Lack the cyclopropyl group and tetrazole-thioether chain.
  • Piperidinyl-Ethanone Derivatives (): Substitute piperazine with piperidine, reducing conformational flexibility and altering pharmacokinetic profiles .

Key Findings:

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to phenylsulfonyl or allyl groups .
  • Tetrazole-thioether chains enhance binding to metalloenzymes or nucleic acids, a feature shared with antimicrobial derivatives in .

Research Implications and Limitations

  • Therapeutic Potential: The target compound’s structural complexity suggests dual mechanisms (e.g., kinase inhibition via oxadiazole and DNA intercalation via tetrazole), but in vitro validation is needed .
  • Synthesis Challenges : Multi-step syntheses may limit scalability; reports yields of 60–75% for analogous compounds .
  • Knowledge Gaps: Direct bioactivity data for the target compound are absent in the provided evidence, necessitating future studies to confirm inferred activities.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Piperazine coupling : Reacting substituted pyridines with piperazine derivatives under reflux in ethanol or acetic acid, as seen in analogous piperazine-containing syntheses .
  • Oxadiazole formation : Cyclocondensation of nitrile precursors with hydroxylamine in polar solvents (e.g., DMF) .
  • Tetrazole-thio introduction : Thiol-alkylation using 1-methyl-1H-tetrazole-5-thiol under basic conditions (e.g., K₂CO₃ in ethanol) . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?

  • ¹H/¹³C NMR : Assign peaks to confirm piperazine (δ 2.5–3.5 ppm), oxadiazole (δ 8.1–8.5 ppm), and tetrazole-thio (δ 4.0–4.5 ppm) moieties .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity (>95%) and molecular ion peaks .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s binding affinity with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Prioritize residues forming hydrogen bonds with the oxadiazole and tetrazole groups .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on piperazine flexibility and solvent accessibility .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogs .

Q. How do structural modifications in analogous compounds influence physicochemical and biological properties?

  • Oxadiazole substituents : Replacing cyclopropyl with aryl groups (e.g., phenyl) increases logP but may reduce solubility .
  • Tetrazole vs. triazole : Tetrazole’s higher acidity (pKa ~4.5) enhances metal-binding capacity, impacting enzyme inhibition .
  • Piperazine substitution : N-Methylation improves metabolic stability, while bulkier groups (e.g., 4-fluorophenyl) alter receptor selectivity .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Reaction reproducibility : Standardize anhydrous conditions for moisture-sensitive steps (e.g., tetrazole-thio coupling) .
  • Bioassay variability : Use internal controls (e.g., reference inhibitors) in enzymatic assays to normalize activity measurements .
  • Data meta-analysis : Compare crystallographic data (e.g., bond angles in oxadiazole rings) to identify batch-dependent impurities .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating biological activity?

  • Kinase inhibition : Use ADP-Glo™ assays for measuring ATPase activity inhibition (IC₅₀ values) .
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-negative pathogens, leveraging the tetrazole’s metal-chelating properties .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices (CC₅₀/IC₅₀) .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings involving pyridine intermediates .
  • Solvent optimization : Switch from ethanol to DMSO for improved solubility of polar intermediates .
  • Protecting groups : Temporarily protect tetrazole-thio with trityl groups to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

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